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DSPE-PEG-Maleimide: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a critical component in the field of advanced drug delivery and bioconjugation. This document details its structure, properties, and key applications, offering valuable insights for researchers and professionals in nanomedicine and pharmaceutical development.

Core Structure and Function

DSPE-PEG-Maleimide is a functionalized phospholipid-polymer conjugate comprised of three key components:

- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component
 consists of a glycerol backbone, two saturated stearic acid chains, a phosphate group, and
 an ethanolamine headgroup. The long, saturated acyl chains give DSPE its hydrophobic
 character, enabling its stable incorporation into lipid bilayers of nanoparticles such as
 liposomes.[1][2]
- PEG (Polyethylene Glycol): The PEG chain is a hydrophilic polymer that acts as a linker.[1]
 When incorporated into a lipid nanoparticle formulation, the PEG layer creates a "stealth" effect, reducing recognition by the reticuloendothelial system. This leads to a longer circulation half-life of the nanoparticles in the bloodstream, enhancing their therapeutic potential.[2][3]







• Maleimide: This functional group is located at the distal end of the PEG chain. The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specific reactivity allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, or peptides, to the surface of the nanoparticles. This targeting capability enables the specific delivery of therapeutic payloads to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.

The amphiphilic nature of DSPE-PEG-Maleimide, with its hydrophobic DSPE anchor and hydrophilic PEG-Maleimide chain, facilitates its self-assembly and incorporation into lipid-based drug delivery systems.

Quantitative Data Summary

The following table summarizes key quantitative data for commercially available DSPE-PEG-Maleimide products. The molecular weight of the PEG linker is a critical parameter that can be varied to optimize the properties of the final nanoparticle formulation.



Property	Value	Source(s)
Synonyms	DSPE-PEG-Mal, Maleimide PEG DSPE	
CAS Number	474922-22-0	
Molecular Formula	C139H271N4O57P (average, for PEG 2000)	-
Purity	≥90% - >99%	_
PEG Molecular Weight	Commonly 2000 Da; other sizes such as 1000 Da and 3400 Da are available.	
Reactivity	Maleimide group reacts with thiol groups at pH 6.5-7.5.	-
Storage Conditions	-20°C, in a dry environment, protected from light.	-
Solubility	Soluble in chloroform and warm water.	-

Key Applications and Experimental Protocols

DSPE-PEG-Maleimide is a versatile tool in drug delivery research, primarily utilized for the surface functionalization of nanoparticles to achieve targeted delivery.

Formulation of Targeted Liposomes and Lipid Nanoparticles (LNPs)

The most common application of DSPE-PEG-Maleimide is in the preparation of targeted liposomes and LNPs. The DSPE anchor integrates into the lipid bilayer, while the PEG-maleimide chain extends from the surface, ready for conjugation.

Experimental Protocol: Preparation of Maleimide-Functionalized Liposomes



This protocol describes a general method for preparing liposomes incorporating DSPE-PEG-Maleimide using the lipid film hydration and extrusion method.

• Lipid Film Formation:

- In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and DSPE-PEG-Maleimide in chloroform. A typical molar ratio might be 7:3:1 for DSPC:Cholesterol:DSPE-PEG-Maleimide.
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
- Further dry the film under vacuum for at least one hour to remove any residual solvent.

· Hydration:

- Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids.
- Vortex the mixture to form multilamellar vesicles (MLVs).

Extrusion:

 To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm). This is typically done using a mini-extruder.

Bioconjugation via Thiol-Maleimide Chemistry

The maleimide group on the surface of the nanoparticles allows for the covalent attachment of thiol-containing molecules, such as antibodies or peptides, to achieve active targeting.

Experimental Protocol: Conjugation of a Thiolated Ligand to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing targeting ligand to pre-formed maleimide-functionalized liposomes.



· Ligand Preparation:

Ensure the targeting ligand (e.g., a peptide with a terminal cysteine) has a free thiol group.
 If necessary, reduce any disulfide bonds using a reducing agent like dithiothreitol (DTT) and subsequently remove the DTT by dialysis or size-exclusion chromatography.

Conjugation Reaction:

- Mix the maleimide-functionalized liposomes with the thiolated ligand in a reaction buffer with a pH between 6.5 and 7.5. The reaction is typically carried out at room temperature for several hours or overnight.
- The molar ratio of the ligand to DSPE-PEG-Maleimide should be optimized for the specific application.

• Purification:

 Remove any unreacted ligand from the conjugated liposomes using methods such as size-exclusion chromatography or dialysis.

Characterization:

 Confirm the successful conjugation and quantify the amount of conjugated ligand using techniques like HPLC, SDS-PAGE, or MALDI-TOF mass spectrometry.

Visualizing the Structure and Workflow

To better understand the molecular structure and its application, the following diagrams are provided.



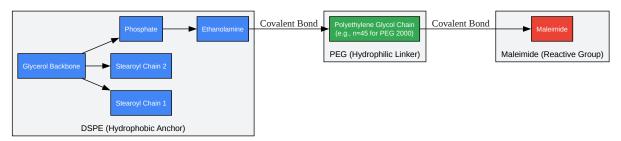


Figure 1: General Structure of DSPE-PEG-Maleimide

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Caption: General Structure of DSPE-PEG-Maleimide.

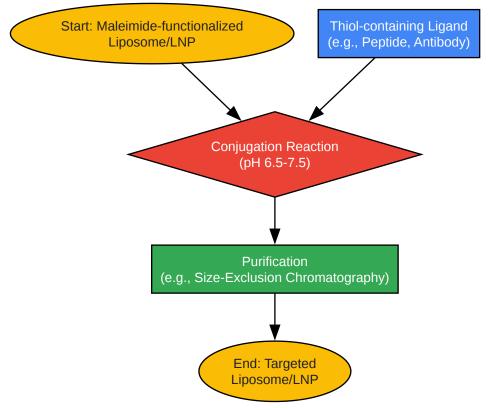


Figure 2: Workflow for Ligand Conjugation



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Caption: Workflow for Ligand Conjugation.

Conclusion

DSPE-PEG-Maleimide is an indispensable tool in the development of targeted nanomedicines. Its well-defined structure, which combines a lipid anchor, a stealth polymer, and a reactive functional group, allows for the creation of sophisticated drug delivery systems. By enabling the attachment of targeting moieties, DSPE-PEG-Maleimide plays a crucial role in enhancing the therapeutic index of encapsulated drugs, paving the way for more effective and personalized therapies. This guide provides a foundational understanding for researchers to leverage the full potential of this versatile lipid-polymer conjugate in their work.

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